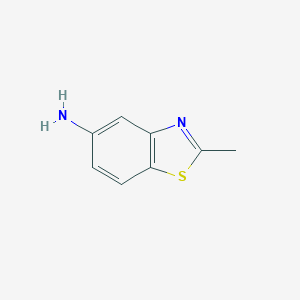

5-Amino-2-methylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWQHYMVUZYWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065430 | |

| Record name | 5-Benzothiazolamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-43-9 | |

| Record name | 5-Amino-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzothiazolamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzothiazolamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Benzothiazolamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-benzothiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-methylbenzothiazole

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-methylbenzothiazole, a significant heterocyclic compound utilized as a key intermediate in the development of pharmaceutical agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, characterization data, and a visual representation of the synthetic pathway.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its nitro precursor, 2-Methyl-5-nitrobenzothiazole.[2][3] This transformation is a standard procedure in organic synthesis, where the nitro group is converted to an amino group. Various reducing agents can be employed for this purpose, including tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. The precursor, 2-Methyl-5-nitrobenzothiazole, can be synthesized from starting materials such as 2,4-dinitrochlorobenzene and thioacetamide.[4][5][6]

The overall synthesis workflow can be visualized as a two-step process starting from commercially available precursors.

Caption: Synthetic pathway of this compound.

Characterization Data

The structural confirmation and purity assessment of this compound are performed using various analytical techniques. The key characterization data are summarized in the table below. The data for the dihydrochloride salt is also included as it is a common form of this compound.[7][8]

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂S | [9] |

| Molecular Weight | 164.23 g/mol | [9] |

| Appearance | Powder | [7] |

| Melting Point | 249-250 °C (dec.) (dihydrochloride) | [7][8] |

| ¹H NMR (DMSO-d₆) | Spectral data available | [10][11] |

| ¹³C NMR (DMSO-d₆) | Spectral data available | [12] |

| FTIR | Spectral data available | [13][14][15] |

| Mass Spectrometry | Spectral data available | [10] |

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and the final product are provided below.

3.1. Synthesis of 2-Methyl-5-nitrobenzothiazole

This protocol is based on the reaction of 2,4-dinitrochlorobenzene with thioacetamide.[4]

-

Reagents and Equipment: 2,4-dinitrochlorobenzene, thioacetamide, sulpholane, beaker, magnetic stirrer, heating mantle, filtration apparatus.

-

Procedure:

-

Suspend 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane in a beaker.

-

Heat the suspension to 100 °C with stirring.

-

Maintain the temperature and continue stirring for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Clarify the mixture by filtration if necessary.

-

Add 200 ml of water to the filtrate to precipitate the crude product.

-

Collect the solid product by filtration, wash with water, and dry.

-

3.2. Synthesis of this compound (Reduction of 2-Methyl-5-nitrobenzothiazole)

This protocol describes a general method for the reduction of the nitro group using a reducing agent like sodium dithionite.[3]

-

Reagents and Equipment: 2-Methyl-5-nitrobenzothiazole, sodium dithionite, ethanol, water, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

-

Procedure:

-

Dissolve 2-Methyl-5-nitrobenzothiazole in a mixture of ethanol and water in a round-bottom flask.

-

Heat the solution to reflux with stirring.

-

Gradually add sodium dithionite to the refluxing solution.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Analytical Characterization Protocols

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

The sample is typically dissolved in a deuterated solvent, such as DMSO-d₆.[11][12]

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

4.2. Infrared (IR) Spectroscopy

-

IR spectra are obtained using an FTIR spectrometer.

-

The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[13]

-

The spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

4.3. Mass Spectrometry (MS)

-

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic technique like GC or LC.

-

The spectrum provides information about the molecular weight of the compound through the molecular ion peak.[10]

This guide provides foundational information for the synthesis and characterization of this compound. Researchers should always adhere to appropriate laboratory safety practices and may need to optimize the described protocols for their specific requirements.

References

- 1. This compound, 99% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 13382-43-9 [chemicalbook.com]

- 4. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 2941-66-4: 2-Methyl-5-nitrobenzothiazole | CymitQuimica [cymitquimica.com]

- 7. This compound 97 32770-99-3 [sigmaaldrich.com]

- 8. This compound 97 32770-99-3 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. This compound(13382-43-9) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-methylbenzothiazole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-methylbenzothiazole, a key intermediate in pharmaceutical synthesis. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 13382-43-9 | [1][2] |

| Molecular Formula | C₈H₈N₂S | [1][2][3] |

| Molecular Weight | 164.23 g/mol | [3][4] |

| Appearance | Pale orange to brown solid powder.[1][3] | [1][3] |

| Melting Point | 97.0 - 103.0 °C | [1] |

| Boiling Point | 325 °C (Predicted) | [3] |

| pKa | 3.10 ± 0.10 (Predicted) | [3] |

| logP | Data not readily available. Can be determined experimentally. | |

| Solubility | Data not readily available. Can be determined experimentally. |

Experimental Protocols for Property Determination

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

2.1 Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature range over which a solid substance transitions into a liquid. For a pure crystalline solid, this range is typically narrow. The method involves heating a small sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), spatula, mortar and pestle.

-

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Load a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.

-

Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to approximately 15-20 °C below the expected melting point (97 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

2.2 n-Octanol/Water Partition Coefficient (logP) Determination (Shake-Flask Method)

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[5]

-

Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC system, volumetric flasks, pipettes, n-octanol, and purified water.

-

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add a known volume of the aqueous stock solution and a known volume of the pre-saturated n-octanol to a vial.

-

Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

-

Stop shaking and allow the two phases to separate completely. Centrifugation can be used to break up emulsions.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the partition coefficient: P = [Concentration in octanol] / [Concentration in water].

-

The logP is the base-10 logarithm of P.

-

2.3 Acidity Constant (pKa) Determination (UV-Vis Spectrophotometry)

-

Principle: This method is applicable if the compound's chromophore is near an ionizable center, causing the UV-Vis absorbance spectrum to change with pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa is determined.[6]

-

Apparatus: UV-Vis spectrophotometer with a plate reader or cuvette holder, pH meter, 96-well UV-transparent plates or quartz cuvettes, a series of buffer solutions with known pH values (e.g., ranging from pH 2 to 12).

-

Procedure:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).[6]

-

Prepare a series of buffer solutions with precisely known pH values.

-

Dispense the buffer solutions into the wells of a microtiter plate or into separate cuvettes.

-

Add a small, fixed amount of the compound's stock solution to each buffer, ensuring the final solvent concentration is low (e.g., <2% v/v).[6]

-

Measure the full UV-Vis spectrum (e.g., 230-500 nm) for the compound in each buffer solution.[6]

-

Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

-

Visualization of Workflows

The following diagrams illustrate logical workflows relevant to the synthesis and characterization of this compound.

Caption: A typical workflow for the laboratory synthesis of this compound.[7]

Caption: A logical workflow for the physicochemical characterization of a pharmaceutical intermediate.[8]

References

- 1. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 99% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 13382-43-9 [chemicalbook.com]

- 4. appretech.com [appretech.com]

- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Spectroscopic Data of 5-Amino-2-methylbenzothiazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-amino-2-methylbenzothiazole (CAS No. 13382-43-9). Due to the limited availability of publicly accessible, experimentally-derived raw data, this document presents a compilation of predicted spectroscopic values for ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside a characteristic Infrared (IR) spectrum analysis. Detailed, generalized experimental protocols for obtaining such spectra for a solid organic compound are also provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by providing foundational data and methodologies for the characterization of this and similar benzothiazole derivatives.

Introduction

This compound is a heterocyclic aromatic amine containing the benzothiazole core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Accurate and thorough spectroscopic characterization is a critical first step in the synthesis, quality control, and further development of any novel compound. This guide aims to consolidate the essential spectroscopic information for this compound to facilitate its use in research and development.

Spectroscopic Data

The following sections present the predicted and characteristic spectroscopic data for this compound. It is important to note that the NMR and Mass Spectrometry data are predicted values and should be confirmed by experimental analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-7 |

| ~7.1 | d | 1H | H-4 |

| ~6.8 | dd | 1H | H-6 |

| ~5.2 | s (broad) | 2H | -NH₂ |

| ~2.7 | s | 3H | -CH₃ |

Predicted in DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-2 |

| ~150 | C-8 (C-S) |

| ~145 | C-5 |

| ~130 | C-9 (C-N) |

| ~122 | C-7 |

| ~115 | C-6 |

| ~108 | C-4 |

| ~20 | C-10 (-CH₃) |

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1620 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretch |

| ~1380 | Medium | -CH₃ bend |

| ~820 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 149 | ~40 | [M - CH₃]⁺ |

| 123 | ~25 | [M - CH₃ - CN]⁺ |

| 108 | ~15 | [C₆H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment prior to sample analysis.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation and Analysis (Electrospray Ionization - ESI):

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for ESI).

-

Analyze the fragmentation pattern to aid in structural elucidation.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational set of predicted and characteristic spectroscopic data for this compound, along with standardized experimental protocols for its characterization. While the presented data is based on predictions and typical values, it offers a robust starting point for researchers. It is strongly recommended that this data be verified through the experimental procedures outlined herein. The provided workflow and protocols are designed to be broadly applicable for the spectroscopic analysis of this and other novel organic small molecules.

The Biological Versatility of 5-Amino-2-methylbenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of biologically active compounds. Among these, derivatives of 5-Amino-2-methylbenzothiazole are emerging as a promising class of molecules with diverse pharmacological potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Key Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Several 2-aminobenzothiazole derivatives have been shown to inhibit PI3K, thereby blocking the downstream activation of Akt and mTOR. This inhibition ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[1]

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation and cancer, promoting cell proliferation and survival. Some benzothiazole derivatives have been found to suppress NF-κB activation, leading to a reduction in the expression of downstream pro-inflammatory and anti-apoptotic genes.[2][3] This inhibition contributes to their overall anticancer and anti-inflammatory effects.

Quantitative Anticancer Data

The cytotoxic effects of various 2-aminobenzothiazole derivatives have been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aminobenzothiazole-Thiadiazole Hybrids | HCT116 (Colon) | 6.43 ± 0.72 | [4] |

| A549 (Lung) | 9.62 ± 1.14 | [4] | |

| A375 (Melanoma) | 8.07 ± 1.36 | [4] | |

| 2-Aminobenzothiazole-Thiazolidinone Hybrids | HepG2 (Liver) | 9.99 | [4] |

| HCT-116 (Colon) | 7.44 | [4] | |

| MCF-7 (Breast) | 8.27 | [4] | |

| 2-Aminobenzothiazole-Oxadiazole Hybrids | C6 (Glioma) | 4.63 ± 0.85 | [4] |

| A549 (Lung) | 39.33 ± 4.04 | [4] | |

| 6-Amino-2-phenylbenzothiazoles | HeLa (Cervical) | 9x10⁻⁶ to 4x10⁻³ M | [5] |

| MCF-7 (Breast) | 9x10⁻⁶ to 4x10⁻³ M | [5] | |

| 2-(4-aminophenyl)benzothiazoles | MCF-7 (Breast) | Nanomolar range | [[“]] |

| MDA 468 (Breast) | Nanomolar range | [[“]] |

Note: Data for broader classes of 2-aminobenzothiazole derivatives are presented due to limited specific data on this compound derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. This compound derivatives have shown promising anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Carrageenan-Induced Paw Edema Model

A standard in vivo assay to evaluate anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling. Several 2-aminobenzothiazole derivatives have demonstrated significant inhibition of paw edema in this model, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[7][8]

Quantitative Anti-inflammatory Data

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time (hours) | Reference |

| 2-Aminobenzothiazole Derivative (17c) | - | 72, 76, 80 | 1, 2, 3 | [9] |

| 2-Aminobenzothiazole Derivative (17i) | - | 64, 73, 78 | 1, 2, 3 | [9] |

| 5-chloro-1,3-benzothiazole-2-amine (Bt2) | 100 | Comparable to Diclofenac | - | [7] |

| 6-methoxy-1,3-benzothiazole-2-amine (Bt7) | 100 | Comparable to Diclofenac | - | [7] |

Note: Data for broader classes of 2-aminobenzothiazole derivatives are presented due to limited specific data on this compound derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents. This compound derivatives have emerged as a promising scaffold for the design of novel antibacterial and antifungal compounds.

Mechanism of Antimicrobial Action

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase and dihydrofolate reductase.[10]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole Schiff Base Analogues | E. coli | 15.62 | [10] |

| P. aeruginosa | 15.62 | [10] | |

| Benzothiazole-Thiophene Derivatives | S. aureus | 6.25 ± 0.27 | [10] |

| 2,5-disubstituted furane benzothiazoles | S. cerevisiae | 1.6 - 12.5 (µM) | [10] |

| Novel Benzothiazole Derivatives | S. aureus | 25 - 200 | [11] |

| B. subtilis | 25 - 200 | [11] | |

| E. coli | 25 - 100 | [11] |

Note: Data for broader classes of 2-aminobenzothiazole derivatives are presented due to limited specific data on this compound derivatives.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments cited in this guide, along with visual workflows to illustrate the experimental processes.

Synthesis of this compound Derivatives

A general method for the synthesis of 2-methylbenzothiazole derivatives involves the reaction of a 2-aminothiophenol with acetic anhydride in glacial acetic acid. The resulting product can then be further modified to introduce the 5-amino group, often through the reduction of a nitro group precursor.[12][13]

General Procedure for Schiff Base Formation: Schiff bases of 2-aminobenzothiazoles are commonly synthesized by the condensation reaction of the 2-amino group with various aldehydes.

-

Dissolve the 2-aminobenzothiazole derivative in a suitable solvent, such as ethanol.

-

Add an equimolar amount of the desired aldehyde.

-

Add a catalytic amount of an acid, such as glacial acetic acid.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Carrageenan-Induced Paw Edema

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into control and treatment groups.

-

Compound Administration: Administer the test compound (this compound derivative) or a standard drug (e.g., diclofenac) to the treatment groups, and the vehicle to the control group, typically orally or intraperitoneally.

-

Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the carrageenan control group.

Broth Microdilution for Antimicrobial Susceptibility Testing

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: Observe the wells for visible growth. The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on synthesizing and screening a wider range of derivatives to establish robust structure-activity relationships (SAR). Elucidating the precise molecular targets and signaling pathways for the most potent compounds will be crucial for their optimization and potential clinical development. Furthermore, in vivo efficacy and safety studies are essential next steps to translate the promising in vitro results into tangible therapeutic applications. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. sphinxsai.com [sphinxsai.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 13. d-nb.info [d-nb.info]

In-Depth Technical Guide: 3-(Methylthio)-1-hexanol (CAS 1455-66-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties and safety information for 3-(Methylthio)-1-hexanol, a sulfur-containing organic compound primarily utilized as a flavor and fragrance ingredient. While the initially provided CAS number was 1455-66-9, diligent verification has revealed the correct and predominantly referenced CAS number for this compound to be 51755-66-9 . This document synthesizes available data on its physicochemical characteristics, safety profile, and analytical considerations. Due to the nature of its application in the food and fragrance industry, the available literature focuses on sensory properties and safety assessments rather than on pharmacological signaling pathways.

Chemical and Physical Properties

3-(Methylthio)-1-hexanol is a colorless to pale yellow liquid characterized by a complex, sulfurous, and green aroma.[1] Its distinct scent profile makes it a valuable component in the formulation of various fruit and vegetable flavors.[1]

Table 1: Chemical and Physical Properties of 3-(Methylthio)-1-hexanol

| Property | Value | Source(s) |

| Chemical Name | 3-(Methylthio)-1-hexanol | [2] |

| CAS Number | 51755-66-9 | [2] |

| Molecular Formula | C₇H₁₆OS | [2] |

| Molecular Weight | 148.27 g/mol | [3] |

| Appearance | Clear, slightly yellow liquid | [4] |

| Odor | Sulfurous, metallic, green, leafy, vegetable, with spicy and earthy nuances | [3][4] |

| Boiling Point | 61-62 °C at 10 mmHg | [3] |

| Density | 0.966 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4759 | [3] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [3] |

| Solubility | Insoluble in water | [5] |

| FEMA Number | 3438 | [3] |

Safety and Toxicology

The safety of 3-(Methylthio)-1-hexanol has been evaluated by organizations such as the Research Institute for Fragrance Materials (RIFM). It is classified as an irritant, and appropriate handling precautions should be observed.[1]

Table 2: Safety and Toxicological Profile of 3-(Methylthio)-1-hexanol

| Parameter | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Personal Protective Equipment | Eyeshields, gloves, type ABEK (EN14387) respirator filter. | |

| First Aid Measures | Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.Skin Contact: Wash off immediately with soap and plenty of water.Inhalation: Remove to fresh air. If not breathing, give artificial respiration.Ingestion: Clean mouth with water. Get medical attention. | [7][8] |

| Genotoxicity | Not expected to be genotoxic based on available data and read-across studies.[9] | |

| Repeated Dose Toxicity | No adverse effects expected at current levels of use, with systemic exposure below the Threshold of Toxicological Concern (TTC).[9] | |

| Reproductive Toxicity | No adverse effects expected at current levels of use, with systemic exposure below the TTC.[9] | |

| Skin Sensitization | Does not present a safety concern for skin sensitization under the current, declared levels of use.[9] | |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic or photoallergenic based on UV/Vis spectra analysis.[9] |

Experimental Protocols

Synthesis

The production of 3-(Methylthio)-1-hexanol likely involves multi-step chemical reactions starting from carefully selected raw materials to construct the desired molecular structure with its characteristic thioether and primary alcohol functional groups.[9] As a specialty chemical, its synthesis is often proprietary. General approaches to synthesizing similar sulfur-containing flavor compounds can involve the reaction of appropriate precursors with a sulfur-donating agent.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the standard technique for the identification and quantification of volatile flavor compounds like 3-(Methylthio)-1-hexanol.[8] A typical analytical workflow would involve:

-

Sample Preparation: Extraction of the volatile fraction from the sample matrix (e.g., food, beverage, or fragrance mixture) using methods such as solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).

-

GC Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a "fingerprint" for compound identification by comparison to spectral libraries (e.g., NIST).[10]

-

Quantification: For quantitative analysis, a calibration curve is typically prepared using standards of known concentrations, and an internal standard may be used to improve accuracy and precision.[11]

Metabolic and Signaling Pathways

As a flavoring agent, 3-(Methylthio)-1-hexanol is not expected to have specific pharmacological targets or be involved in complex intracellular signaling pathways in the manner of a therapeutic drug. The primary biological interaction of interest is its perception by olfactory receptors, contributing to the overall flavor profile of a product. The metabolism of sulfur-containing compounds in the human body is a complex area of study.[7] Generally, such compounds can be metabolized through various enzymatic pathways, including oxidation of the sulfur atom. However, specific metabolic pathways for 3-(Methylthio)-1-hexanol are not well-documented in the available literature.

Visualizations

General Analytical Workflow for Volatile Flavor Compounds

Caption: A generalized workflow for the analysis of volatile flavor compounds.

Fragrance Ingredient Safety Assessment Logic

Caption: A logical flow diagram for the safety assessment of a fragrance ingredient.

References

- 1. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(methyl thio) hexanol, 51755-66-9 [thegoodscentscompany.com]

- 3. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. femaflavor.org [femaflavor.org]

- 7. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. 3-(methylthio) hexanol [webbook.nist.gov]

- 11. ttb.gov [ttb.gov]

An In-depth Technical Guide to 2-Methylbenzothiazol-5-amine: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzothiazol-5-amine is a heterocyclic aromatic amine belonging to the vast family of benzothiazole derivatives. This class of compounds, first reported in the late 19th century, has become a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. While the specific discovery of 2-methylbenzothiazol-5-amine is not prominently documented, its synthetic routes are derived from established benzothiazole chemistry. It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pigments. Its derivatives have been explored for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. This guide provides a comprehensive overview of the historical context, detailed synthetic protocols, physicochemical properties, and the broader biological significance of the 2-aminobenzothiazole core.

Discovery and Historical Context

The journey of the benzothiazole ring system began in 1879 when A.W. Hofmann first reported the synthesis of 2-substituted benzothiazoles. However, the parent benzothiazole compound was not isolated from a natural source until 1967. The industrial significance of this scaffold was cemented in 1921 with the discovery of 2-sulfanylbenzothiazoles as effective vulcanization accelerators for rubber.

In the latter half of the 20th century, the focus shifted towards the pharmacological potential of benzothiazoles. Researchers discovered that the benzothiazole nucleus is a core component in a wide array of molecules exhibiting diverse biological activities, leading to its esteemed status in drug discovery.[1] The synthesis of various substituted aminobenzothiazoles, including the subject of this guide, evolved from foundational methods developed during this period. The primary route for creating the 2-aminobenzothiazole structure involves the oxidative cyclization of arylthioureas, a method that has been refined over decades to allow for the synthesis of a vast library of derivatives.

Physicochemical Properties

The quantitative data for 2-methylbenzothiazol-5-amine and its key synthetic precursor, 2-methyl-5-nitrobenzothiazole, are summarized below. The amine is often supplied as a more stable dihydrochloride salt.

| Property | 2-Methylbenzothiazol-5-amine | 2-Methylbenzothiazol-5-amine Dihydrochloride | 2-Methyl-5-nitrobenzothiazole |

| CAS Number | 13382-43-9[2][3] | 32770-99-3[4] | 2941-66-4[5][6] |

| Molecular Formula | C₈H₈N₂S[3] | C₈H₈N₂S · 2HCl[4] | C₈H₆N₂O₂S[6] |

| Molecular Weight | 164.23 g/mol [3] | 237.15 g/mol [4] | 194.21 g/mol [6] |

| Appearance | White to light beige powder[7] | Powder[4] | Yellow to orange solid[8] |

| Melting Point | Not specified | 249-250 °C (dec.)[4] | 134-137 °C[6] |

| Purity (Typical) | 95%[7] | 97%[4] | 97%[6] |

Synthesis and Experimental Protocols

The most common and practical synthesis of 2-methylbenzothiazol-5-amine is achieved through the reduction of its nitro precursor, 2-methyl-5-nitrobenzothiazole. The detailed experimental protocols for the synthesis of both the precursor and the final compound are provided below.

Synthesis of Precursor: 2-Methyl-5-nitrobenzothiazole

This synthesis proceeds via the reaction of 2,4-dinitrochlorobenzene with thioacetamide.[9]

Experimental Protocol:

-

Suspend 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane in a reaction flask equipped with a stirrer and heating mantle.

-

Heat the suspension to 100°C and stir at this temperature for 1 hour.

-

After 1 hour, allow the reaction mixture to cool to room temperature.

-

Clarify the mixture by filtration to remove any insoluble impurities.

-

Add 200 ml of water to the filtrate to precipitate the crude product.

-

Collect the solid product by filtration, wash with water, and dry to yield crude 2-methyl-5-nitrobenzothiazole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of 2-Methylbenzothiazol-5-amine

This protocol details the reduction of the nitro group to an amine using powdered iron.[10]

Experimental Protocol:

-

To a round-bottom flask containing 120 mL of methanol and 30 mL of water, add 3.08 g (15.9 mmol) of 2-methyl-5-nitrobenzothiazole, 4.87 g (87.2 mmol) of powdered iron, and 6.79 g (126 mmol) of ammonium chloride.

-

Stir the mixture and heat at reflux for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to ambient temperature and filter to remove the iron catalyst and other solids.

-

Concentrate the filtrate in vacuo to remove the methanol.

-

Partition the resulting residue between 60 mL of ethyl acetate and 40 mL of a 10% aqueous sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid and extract the product.

-

Separate the organic layer. Extract the aqueous layer again with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product via silica gel chromatography (eluent: 2:1 petroleum ether: ethyl acetate) to yield 2-methylbenzothiazol-5-amine as a pale yellow solid (yield: 98%).[10]

Biological Activity and Signaling Pathways

While specific biological studies on the unsubstituted 2-methylbenzothiazol-5-amine are limited in publicly accessible literature, the 2-aminobenzothiazole scaffold is a cornerstone in the development of potent, biologically active compounds. Derivatives have been synthesized and evaluated for a multitude of therapeutic applications.

General Biological Activities of 2-Aminobenzothiazole Derivatives:

-

Anticancer: This is one of the most extensively studied areas. Derivatives have been shown to inhibit various protein kinases crucial for cancer cell proliferation and survival, such as PI3K, Akt, mTOR, and VEGFR-2.[11][12] They can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[11]

-

Antimicrobial and Antifungal: The scaffold is present in compounds showing activity against various bacteria and fungi.[13]

-

Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects by targeting enzymes involved in the inflammatory cascade.[1]

-

Neurological Disorders: The drug Riluzole, which contains a 2-aminobenzothiazole core, is used to treat amyotrophic lateral sclerosis (ALS). Other derivatives have been investigated as monoamine oxidase (MAO) inhibitors for potential use in neurodegenerative diseases.

Representative Signaling Pathway: PI3K/Akt/mTOR

Many complex 2-aminobenzothiazole derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.

Disclaimer: The following diagram illustrates a representative signaling pathway targeted by various complex 2-aminobenzothiazole derivatives. It has not been specifically demonstrated for the unsubstituted 2-methylbenzothiazol-5-amine.

Conclusion

2-Methylbenzothiazol-5-amine, while not a widely studied end-product itself, represents a fundamentally important building block in chemical and pharmaceutical research. Its synthesis is well-established, primarily through the reduction of its nitro precursor, allowing for its ready availability for further derivatization. The broader family of 2-aminobenzothiazoles continues to be a fertile ground for drug discovery, with numerous derivatives showing potent activity against critical disease targets like protein kinases. For researchers in drug development, 2-methylbenzothiazol-5-amine offers a reliable starting point for creating novel molecular entities with potentially significant therapeutic value. Future research may yet uncover specific biological roles for this simpler amine, but its primary value currently lies in its utility as a versatile chemical intermediate.

References

- 1. iajesm.in [iajesm.in]

- 2. 5-AMINO-2-METHYLBENZOTHIAZOLE | 13382-43-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 5-氨基-2-甲基苯并噻唑 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-甲基-5-硝基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-5-methylbenzothiazole [myskinrecipes.com]

- 8. CAS 2941-66-4: 2-Methyl-5-nitrobenzothiazole | CymitQuimica [cymitquimica.com]

- 9. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-2-methylbenzothiazole and its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methylbenzothiazole and its analogs represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a privileged structure known to impart a wide range of biological activities. This technical guide provides a comprehensive review of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

The core compound, this compound, is typically available as its dihydrochloride salt. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₈N₂S · 2HCl | [1][2] |

| Molecular Weight | 237.15 g/mol | [1][2] |

| Appearance | Powder | [1][2] |

| Melting Point | 249-250 °C (decomposes) | [1][2] |

| CAS Number | 32770-99-3 | [1][2] |

| EC Number | 251-204-3 | [1][2] |

Synthesis of this compound and Analogs

The synthesis of this compound typically proceeds through the formation of the benzothiazole ring, followed by functional group manipulations. A common and efficient route involves the cyclization of a substituted aminothiophenol. The general synthetic approach is outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of 2-aminobenzothiazole analogs.

A key precursor for this compound is 2-methyl-5-nitrobenzothiazole, which can be synthesized and subsequently reduced to the desired amino derivative.

Experimental Protocols

Synthesis of 2-Amino-6-methylbenzothiazole (A representative protocol for 2-aminobenzothiazole synthesis)

This protocol describes the synthesis of a closely related analog, 2-amino-6-methylbenzothiazole, which illustrates the general principles of 2-aminobenzothiazole formation.

Materials:

-

p-Toluidine

-

Chlorobenzene

-

Concentrated Sulfuric Acid

-

Sodium Thiocyanate

-

Sulfuryl Chloride

-

Concentrated Ammonium Hydroxide

-

Ethanol

-

Norit (activated carbon)

Procedure:

-

A solution of p-toluidine (1 mole) in chlorobenzene is prepared in a three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.

-

Concentrated sulfuric acid (0.55 mole) is added dropwise over 5 minutes to form a finely divided suspension of p-toluidine sulfate.

-

Sodium thiocyanate (1.1 moles) is added, and the mixture is heated for 3 hours at 100°C.

-

The solution, now containing the thiourea, is cooled to 30°C, and sulfuryl chloride (1.34 moles) is added over 15 minutes, maintaining the temperature below 50°C.

-

The mixture is kept at 50°C for 2 hours.

-

Chlorobenzene is removed by filtration.

-

The filtrate is made alkaline with concentrated ammonium hydroxide to precipitate the aminomethylbenzothiazole.

-

The precipitate is filtered, washed with water, and dissolved in hot ethanol.

-

Norit is added, and the hot suspension is filtered.

-

The filtrate is diluted with hot water, stirred vigorously, and chilled.

-

The pale yellow granular product is filtered and washed with 30% ethanol.

Biological Activities and Analogs

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of benzothiazole derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 | [3] |

| Substituted thioxothiazolidine acetamide benzothiazole derivative | HeLa | 9.76 | [1] |

| Ru(III) containing methylbenzothiazole derivative | A549 (Lung) | 10.67 ± 2.02 µg/mL | [1] |

| 2-(4-aminophenyl)benzothiazoles with 3'-methyl substituent | MCF-7 (Breast) | Potent in nanomolar range | [4] |

| 2-aminobenzothiazole-TZD series | HCT-116 (Colon) | 7.44 | [5] |

Anticancer Mechanism of Action: Apoptosis Induction

A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death). This is often mediated through the intrinsic (mitochondrial) pathway.

Caption: Simplified signaling pathway of apoptosis induction by benzothiazole analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

96-well plates

-

Complete culture medium

-

Benzothiazole derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Benzothiazole derivatives have also been extensively studied for their antimicrobial properties against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Amino-benzothiazole Schiff base analogues | E. coli | 15.62 | [6] |

| Amino-benzothiazole Schiff base analogues | P. aeruginosa | 15.62 | [6] |

| Benzothiazole clubbed isatin derivatives | E. coli | 3.1 | [6] |

| Benzothiazole clubbed isatin derivatives | P. aeruginosa | 6.2 | [6] |

| 2-(alkenylthio)-5-aminobenzothiazoles | Candida albicans | 15.6 |

Antimicrobial Mechanism of Action: Enzyme Inhibition

One of the proposed mechanisms for the antimicrobial activity of benzothiazole derivatives is the inhibition of essential microbial enzymes, such as DNA gyrase or dihydroorotase.

Caption: General mechanism of antimicrobial action via enzyme inhibition.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Benzothiazole derivatives

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the benzothiazole compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound and its analogs are a versatile class of compounds with significant therapeutic potential, particularly as anticancer and antimicrobial agents. This technical guide has provided an overview of their synthesis, a compilation of their biological activities with quantitative data, and insights into their mechanisms of action. The detailed experimental protocols for key biological assays offer a practical resource for researchers in the field. Further exploration of the structure-activity relationships and specific molecular targets of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Amino-2-methylbenzothiazole: A Technical Guide for Drug Discovery Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 5-Amino-2-methylbenzothiazole based on the biological activities of structurally related compounds. As of the latest literature review, there is a notable absence of direct experimental data specifically elucidating the therapeutic targets of this compound. The information presented herein is extrapolated from studies on the broader class of 2-aminobenzothiazole derivatives and should be considered as a guide for future research and target validation efforts.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a simple derivative of this scaffold, holds promise as a starting point for the development of novel therapeutics. This guide explores the most probable therapeutic targets for this compound based on the well-documented activities of its close analogs. The primary signaling pathways implicated are the PI3K/AKT/mTOR pathway, crucial in oncology, and Prolyl Oligopeptidase (PREP), a target of interest in neurodegenerative and inflammatory diseases.

Potential Therapeutic Target 1: PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of this pathway, suggesting that this compound may also exhibit similar activity.

Quantitative Data for 2-Aminobenzothiazole Derivatives Targeting the PI3K/AKT/mTOR Pathway

The following table summarizes the inhibitory activities of various 2-aminobenzothiazole derivatives against components of the PI3K/AKT/mTOR pathway. This data, gathered from publicly available literature, provides a benchmark for the potential potency of novel derivatives, including those based on a this compound core.

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| Compound 20 | VEGFR-2 | 190 | - | [4] |

| HepG2 | 9990 | HepG2 | [4] | |

| HCT-116 | 7440 | HCT-116 | [4] | |

| MCF-7 | 8270 | MCF-7 | [4] | |

| Compound 21 | VEGFR-2 | 150 | - | [4] |

| Compound 24 | C6 (glioma) | 4630 | C6 | [4] |

| A549 (lung) | 39330 | A549 | [4] | |

| Compound with 6-methylbenzothiazole motif | VEGFR-2 | 600 | - | [4] |

Signaling Pathway Diagram

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition point.

Experimental Protocols

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

-

PIP2 (substrate)

-

ATP

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 5 µL of kinase buffer containing the PI3K enzyme to each well of a 384-well plate.

-

Add 1 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a substrate mix containing PIP2 and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the generated ADP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

This protocol is used to assess the effect of the test compound on the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway in a cellular context.

Materials:

-

Cancer cell line with a known active PI3K pathway (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the change in protein phosphorylation.

Experimental Workflow Diagram

Caption: Workflow for validating PI3K pathway inhibition.

Potential Therapeutic Target 2: Prolyl Oligopeptidase (PREP)

Prolyl Oligopeptidase (PREP) is a serine protease that has gained attention as a potential therapeutic target for neurodegenerative disorders like Parkinson's and Alzheimer's diseases, as well as for certain inflammatory conditions. PREP is known to interact with and influence the aggregation of alpha-synuclein and tau proteins. Recently, 5-aminothiazole-based ligands have been identified as potent modulators of PREP's protein-protein interaction functions, often independent of their effect on its proteolytic activity. This makes the this compound scaffold a promising starting point for developing novel PREP modulators.

Quantitative Data for Aminothiazole Derivatives Targeting PREP

The following table presents data for aminothiazole derivatives that have been evaluated for their ability to inhibit the proteolytic activity of PREP.

| Compound ID | PREP Inhibition IC50 (µM) | Reference |

| HUP-46 | > 10 | [5] |

| KYP-2091 | 1 | [5] |

| KYP-2112 | 0.00032 | [5] |

Note: Some compounds modulate PREP's protein-protein interactions without significantly inhibiting its enzymatic activity.

Signaling Pathway and Interaction Diagram

Caption: PREP protein interactions and potential modulation.

Experimental Protocols

This protocol outlines a method to measure the inhibition of PREP's proteolytic activity using a fluorogenic substrate.

Materials:

-

Recombinant human PREP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader (Ex: 360-380 nm, Em: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

To each well, add 50 µL of Assay Buffer.

-

Add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Add 25 µL of diluted PREP enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes.

-

Determine the reaction rate (Vmax) from the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

This protocol can be used to assess the ability of a compound to reduce alpha-synuclein aggregation in a cell-based model.

Materials:

-

SH-SY5Y neuroblastoma cells overexpressing alpha-synuclein

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Agent to induce aggregation (e.g., rotenone or pre-formed fibrils)

-

Lysis buffer

-

Antibodies for Western blot (anti-alpha-synuclein, anti-beta-actin)

-

Thioflavin S for staining aggregates

Procedure:

-

Culture SH-SY5Y cells overexpressing alpha-synuclein.

-

Treat cells with the test compound at various concentrations for 1-2 hours.

-

Induce alpha-synuclein aggregation by adding an aggregating agent and incubate for 24-48 hours.

-

For Western Blot: a. Lyse the cells and separate the soluble and insoluble protein fractions by centrifugation. b. Analyze the insoluble fraction for high molecular weight alpha-synuclein species by Western blot.

-

For Fluorescence Microscopy: a. Fix the cells and stain with Thioflavin S. b. Visualize and quantify the fluorescent alpha-synuclein aggregates using a fluorescence microscope.

Experimental Workflow Diagram

Caption: Workflow for validating PREP modulation.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to known bioactive compounds strongly suggests its potential as a modulator of the PI3K/AKT/mTOR pathway and Prolyl Oligopeptidase. The data and protocols presented in this guide offer a robust framework for initiating the investigation of this compound and its derivatives as novel therapeutic agents. Future research should focus on the synthesis of a focused library of analogs and their systematic evaluation in the described in vitro and cell-based assays to validate these potential targets and to establish a clear structure-activity relationship. Such studies will be crucial in unlocking the therapeutic potential of this promising chemical scaffold.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 5-Amino-2-methylbenzothiazole: A Technical Guide